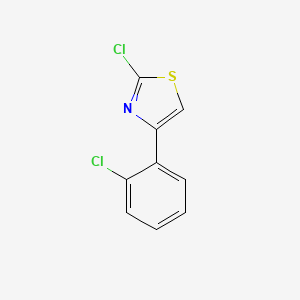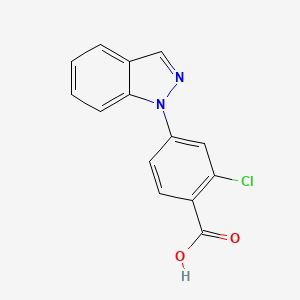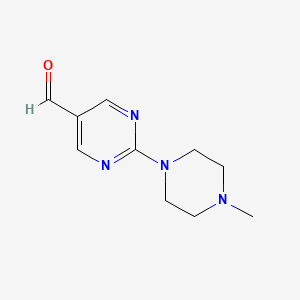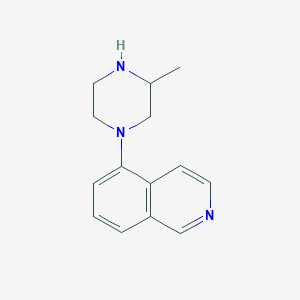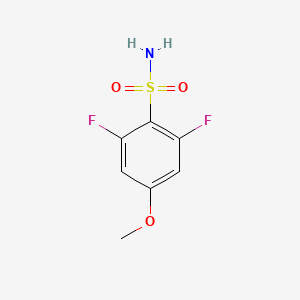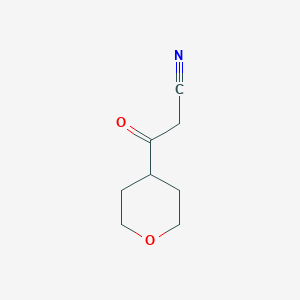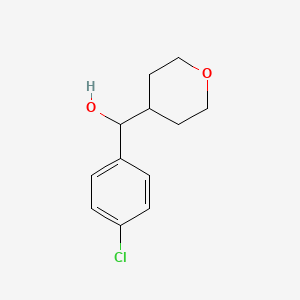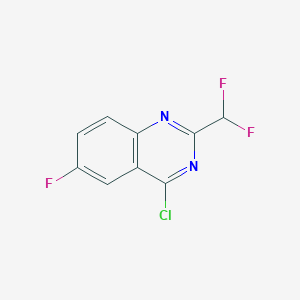
4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline
Descripción general
Descripción
4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline, also known as 4-CDFQ, is a synthetic compound with a wide range of applications in the scientific research field. It is a fluorinated derivative of quinazoline, a heterocyclic compound that has been studied extensively due to its anti-cancer and anti-inflammatory properties. 4-CDFQ has been used in various studies to investigate the mechanism of action and biochemical and physiological effects of the compound.
Aplicaciones Científicas De Investigación
Preclinical Evaluations and Antitumor Activity
4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline has shown promise in preclinical evaluations. A related compound, CHM-1-P-Na, a hydrophilic prodrug of CHM-1, demonstrated rapid conversion and excellent antitumor activity in a SKOV-3 xenograft nude mice model. It impacted enzymes related to tumor cells without significantly affecting normal biological functions. CHM-1 caused apoptotic effects in breast carcinoma cells by accumulating cyclin B1 and correlating with the levels of mitotic spindle checkpoint proteins, showcasing its potential as an anticancer clinical trials candidate (Chou et al., 2010).
Imaging of Sigma2 Receptor Status in Solid Tumors
Fluorine-containing benzamide analogs, including compounds similar to 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline, have been synthesized and evaluated for imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). These compounds showed high tumor uptake and acceptable tumor/normal tissue ratios post-administration, highlighting their potential as imaging agents for tumor receptor status analysis (Tu et al., 2007).
VEGF Receptor Tyrosine Kinase Inhibition
Substituted 4-anilinoquinazolines, closely related to 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline, were synthesized as potential inhibitors of the vascular endothelial growth factor (VEGF) receptor tyrosine kinase activity. These compounds, particularly those with small lipophilic substituents, proved to be potent inhibitors with IC(50) values in the nanomolar range, indicating their potential in the treatment of diseases involving VEGF receptor pathways (Hennequin et al., 1999).
Propiedades
IUPAC Name |
4-chloro-2-(difluoromethyl)-6-fluoroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2/c10-7-5-3-4(11)1-2-6(5)14-9(15-7)8(12)13/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOWYHMXTCSOCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=NC(=N2)C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



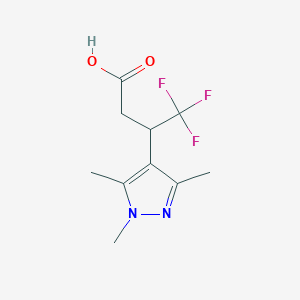
![2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B1428848.png)
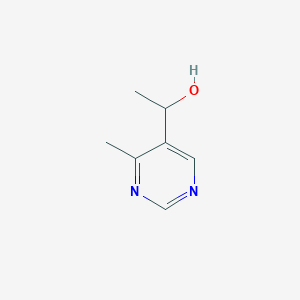
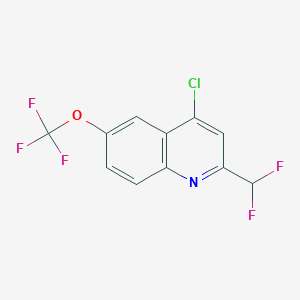
![1-[3-Chloro-4-(2-methoxyethoxy)-phenyl]-ethylamine](/img/structure/B1428852.png)
![N-ethyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B1428853.png)
